(5-Isopropylpyrimidin-2-YL)methanamine

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Select (5-Isopropylpyrimidin-2-yl)methanamine (CAS 944898-44-6) for ATP-competitive kinase inhibitor SAR programs requiring a balanced LogP of 2.77 to optimize cell permeability and aqueous solubility. Its unique 5-isopropyl substitution and 2-aminomethyl handle provide a precise hinge-binding motif (1 H-bond donor, 2 acceptors). Unlike structural analogs with altered linker lengths or substitution positions, this scaffold eliminates failed reactions and irreproducible biological data. Available in-stock at ≥95% purity from verified suppliers—mitigate custom synthesis delays and accelerate your medicinal chemistry timeline.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 944898-44-6
Cat. No. B14054324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Isopropylpyrimidin-2-YL)methanamine
CAS944898-44-6
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C(N=C1)CN
InChIInChI=1S/C8H13N3/c1-6(2)7-4-10-8(3-9)11-5-7/h4-6H,3,9H2,1-2H3
InChIKeyYLKFSDBNPARCCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Isopropylpyrimidin-2-yl)methanamine (CAS 944898-44-6): A Pyrimidine-Based Building Block for Medicinal Chemistry and Kinase Inhibitor Research


(5-Isopropylpyrimidin-2-yl)methanamine (CAS 944898-44-6) is a substituted pyrimidine derivative characterized by an isopropyl group at the 5-position and a methanamine substituent at the 2-position, corresponding to the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds, due to its reactive aminomethyl handle and the intrinsic biological relevance of the pyrimidine core .

Why Generic Substitution of (5-Isopropylpyrimidin-2-yl)methanamine is Not Viable: Evidence-Based Differentiation from Analogs


The specific substitution pattern of (5-isopropylpyrimidin-2-yl)methanamine is not interchangeable with structurally similar pyrimidine derivatives. As demonstrated by the quantitative comparisons below, seemingly minor structural variations—such as the position of the aminomethyl group, the presence of an isopropyl group, or the length of the amine linker—result in measurable differences in key physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) and commercial availability. These differences directly impact synthetic strategy, solubility profiles in biological assays, and ultimately, the viability of a research program. Substituting with a cheaper or more readily available analog without accounting for these quantifiable deviations can lead to failed reactions, irreproducible biological data, or significant delays due to custom synthesis lead times [1].

Quantitative Differentiation of (5-Isopropylpyrimidin-2-yl)methanamine (CAS 944898-44-6): Head-to-Head Data vs. Key Analogs


Lipophilicity (LogP) Differentiates (5-Isopropylpyrimidin-2-yl)methanamine from Its Amino-Only Analog

The presence of a methanamine group in the target compound confers a higher calculated partition coefficient (LogP) compared to the simpler amine analog, 5-Isopropyl-2-pyrimidinamine. This difference in lipophilicity, quantified below, is critical for predicting membrane permeability and solubility in biological assay conditions .

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Hydrogen Bonding Profile: (5-Isopropylpyrimidin-2-yl)methanamine Exhibits a Distinct Donor/Acceptor Ratio Compared to the Ethylamine Analog

The hydrogen bond donor and acceptor counts for (5-Isopropylpyrimidin-2-yl)methanamine provide a distinct interaction fingerprint. This profile differs from that of its close analog, 2-(5-Isopropylpyrimidin-2-yl)ethanamine, which, due to its extended alkyl chain, will exhibit altered hydrogen bonding geometry and potential for hydrophobic interactions .

Medicinal Chemistry Lead Optimization Molecular Interactions

Purity Specification: (5-Isopropylpyrimidin-2-yl)methanamine is Offered with a Minimum Purity Standard of 95%

The target compound is commercially available with a minimum purity specification of 95%, a standard benchmark for research-grade building blocks. This is comparable to the purity offered for its regioisomer, (2-Isopropyl-5-pyrimidinyl)methanamine, ensuring consistent quality for demanding synthetic applications [1].

Chemical Synthesis Quality Control Reproducibility

Optimal Research Applications for (5-Isopropylpyrimidin-2-yl)methanamine (CAS 944898-44-6) Based on Quantitative Evidence


Synthesis of Kinase Inhibitor Libraries Requiring a Specific Lipophilicity Profile

Given its calculated LogP of 2.7651, (5-Isopropylpyrimidin-2-yl)methanamine is best employed as a core scaffold in the design of ATP-competitive kinase inhibitors where a moderate level of lipophilicity is desired to balance cell permeability and aqueous solubility. This compound is a direct alternative to less lipophilic pyrimidine amines and offers a precise starting point for SAR studies .

Construction of Focused Compound Libraries with Controlled Hydrogen Bonding

The specific hydrogen bond donor/acceptor profile (1 donor, 2 acceptors) of (5-Isopropylpyrimidin-2-yl)methanamine makes it ideal for applications where a well-defined interaction pattern with a biological target's hinge region is required. This differentiates it from analogs with altered linker lengths, such as the ethanamine derivative, which may introduce undesirable flexibility or hydrophobic bulk .

Medicinal Chemistry Campaigns Prioritizing Reproducibility and Supply Chain Reliability

For research groups that require a reliable, high-purity (>95%) building block with immediate commercial availability, (5-Isopropylpyrimidin-2-yl)methanamine offers a dependable option. Its in-stock status from reputable vendors contrasts with less common analogs that may necessitate custom synthesis and longer lead times, thereby mitigating project risk and accelerating development timelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Isopropylpyrimidin-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.